

"spectroscopic comparison of Benzo[d]oxazole-2,5-dicarbonitrile and its precursors"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzo[d]oxazole-2,5-dicarbonitrile*

Cat. No.: *B12873286*

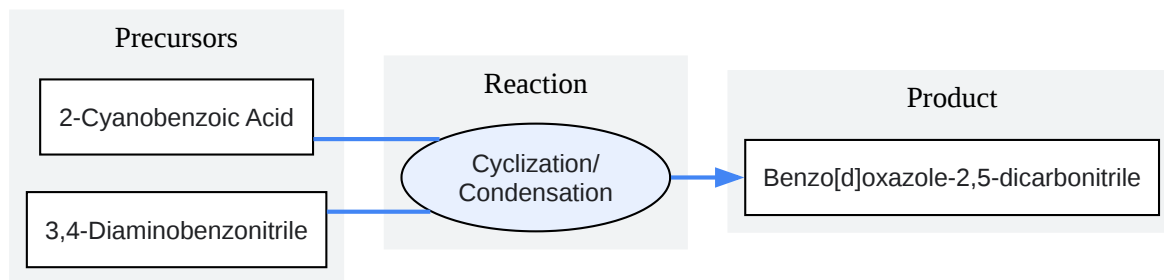
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A Spectroscopic Comparison of **Benzo[d]oxazole-2,5-dicarbonitrile** and Its Precursors

This guide provides a detailed spectroscopic comparison of **Benzo[d]oxazole-2,5-dicarbonitrile** and its potential precursors. The data presented is essential for researchers in medicinal chemistry and materials science for the identification and characterization of these compounds during synthesis and analysis.

Synthetic Pathway Overview

The synthesis of **Benzo[d]oxazole-2,5-dicarbonitrile** can be conceptually understood as the cyclization of a substituted o-aminophenol with a reagent that provides the C2 carbon and the associated nitrile group. A plausible synthetic route would involve the reaction of 4-amino-3-hydroxybenzonitrile with a cyanating agent. For the purpose of this guide, we will compare the target molecule with two representative precursors for which spectroscopic data is available: 3,4-Diaminobenzonitrile, which possesses the core substituted benzene ring with functional groups capable of cyclization, and 2-Cyanobenzoic acid, representing a simple benzene ring with a nitrile and a carboxyl group.



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Caption: Conceptual synthetic pathway to **Benzo[d]oxazole-2,5-dicarbonitrile**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Benzo[d]oxazole-2,5-dicarbonitrile** and its precursors. This data is crucial for monitoring the progress of the synthesis and confirming the structure of the final product.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Table 1: ¹H and ¹³C NMR Data

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
Benzo[d]oxazole-2,5-dicarbonitrile	Aromatic protons expected in the range of 7.5-8.5 ppm.	Aromatic carbons: 110-150 ppm; Cyano (-CN) carbons: ~115-120 ppm; Oxazole C2: ~155 ppm.[1]
3,4-Diaminobenzonitrile	Aromatic protons: ~6.0-7.0 ppm; Amino (-NH ₂) protons: broad singlet.[2]	Aromatic carbons: 100-150 ppm; Cyano (-CN) carbon: ~120 ppm.

| 2-Cyanobenzoic acid | Aromatic protons: 7.5-8.2 ppm; Carboxylic acid (-COOH) proton: broad singlet >10 ppm. | Aromatic carbons: 128-135 ppm; Cyano (-CN) carbon: ~117 ppm; Carboxyl (-COOH) carbon: ~167 ppm. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: IR Spectroscopy Data

Compound	Key IR Peaks (cm ⁻¹)	Functional Group
Benzo[d]oxazole-2,5-dicarbonitrile	~2230[1][3]	Cyano (-C≡N) stretch
	~1620[3]	C=N stretch (oxazole ring)
	~1500-1600	C=C aromatic stretch
3,4-Diaminobenzonitrile	~3200-3400	N-H stretch (amine)
	~2220	Cyano (-C≡N) stretch
	~1600-1650	N-H bend (amine)
2-Cyanobenzoic acid	~2500-3300 (broad)	O-H stretch (carboxylic acid)
	~2230	Cyano (-C≡N) stretch

| | ~1700 | C=O stretch (carboxylic acid) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key m/z values
Benzo[d]oxazole-2,5-dicarbonitrile	$C_9H_3N_3O$	169.14 ^[4]	M^+ at 169
3,4-Diaminobenzonitrile	$C_7H_7N_3$	133.15	M^+ at 133

| 2-Cyanobenzoic acid | $C_8H_5NO_2$ | 147.13^[5] | M^+ at 147, $[M-OH]^+$ at 130, $[M-COOH]^+$ at 102 |

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of these compounds.

NMR Spectroscopy

1H and ^{13}C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.^{[3][6]}

Samples are dissolved in a deuterated solvent such as DMSO- d_6 or $CDCl_3$, with tetramethylsilane (TMS) used as an internal standard.^[3] Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.^[7]

Solid samples are prepared as KBr pellets.^[1] The spectra are recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry

Low-resolution mass spectra are often acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.^[3] High-resolution mass spectrometry (HRMS) can be performed using techniques such as Electrospray Ionization (ESI) to confirm the elemental composition.^[1]

Experimental Workflow

The general workflow for the synthesis and characterization of **Benzo[d]oxazole-2,5-dicarbonitrile** is outlined below.

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- To cite this document: BenchChem. ["spectroscopic comparison of Benzo[d]oxazole-2,5-dicarbonitrile and its precursors"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12873286#spectroscopic-comparison-of-benzo-d-oxazole-2-5-dicarbonitrile-and-its-precursors]

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